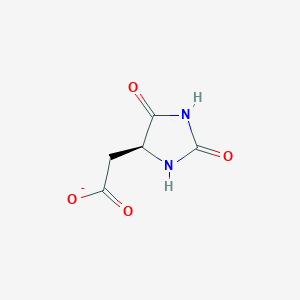
L-5-carboxylatomethylhydantoin(1-)
Description
L-5-Carboxylatomethylhydantoin(1–) is a hydantoin derivative characterized by a carboxylate group (-COO⁻) attached to a methyl substituent at the 5-position of the hydantoin ring. This structural feature distinguishes it from other hydantoin derivatives, as the carboxylate group enhances polarity and solubility in aqueous environments. The carboxylate group likely influences its reactivity, stability, and biological interactions compared to neutral or non-polar substituents.
Properties
Molecular Formula |
C5H5N2O4- |
|---|---|
Molecular Weight |
157.1 g/mol |
IUPAC Name |
2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetate |
InChI |
InChI=1S/C5H6N2O4/c8-3(9)1-2-4(10)7-5(11)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)/p-1/t2-/m0/s1 |
InChI Key |
DQQLZADYSWBCOX-REOHCLBHSA-M |
SMILES |
C(C1C(=O)NC(=O)N1)C(=O)[O-] |
Isomeric SMILES |
C([C@H]1C(=O)NC(=O)N1)C(=O)[O-] |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Hydantoin Derivatives
Structural Features and Substituent Effects
L-5-Carboxylatomethylhydantoin(1–) vs. 5-Methyl-5-(substituted phenyl)hydantoins ():
The carboxylatomethyl group introduces a negative charge and hydrogen-bonding capacity, contrasting with the neutral 3- or 4-substituted phenyl groups in 5-methyl-5-phenylhydantoins. This difference significantly impacts solubility; carboxylatomethyl derivatives are expected to exhibit higher aqueous solubility than phenyl-substituted analogs, which are typically lipophilic .L-5-Carboxylatomethylhydantoin(1–) vs. Macathiohydantoin L ():
Macathiohydantoin L contains a sulfur atom replacing one oxygen in the hydantoin ring (thiohydantoin) and a thioxohexahydroimidazo[1,5-a]pyridine moiety. The sulfur atom reduces ring polarity and may enhance metabolic stability compared to oxygen-containing hydantoins. The carboxylatomethyl group in L-5-carboxylatomethylhydantoin(1–), however, provides a distinct electronic profile, favoring interactions with polar biological targets .L-5-Carboxylatomethylhydantoin(1–) vs. 5-Hydroxyhydantoin ():
The hydroxyl group in 5-hydroxyhydantoin confers moderate polarity, but the carboxylate group in L-5-carboxylatomethylhydantoin(1–) offers stronger acidity (pKa ~4–5 for carboxylates vs. ~10–12 for alcohols). This impacts ionization state under physiological conditions, influencing bioavailability and protein-binding affinity .
Physicochemical Properties
Stability and Reactivity
- N(1)-Substituted Hydantoins (): N(1)-methyl hydantoins (e.g., 9a–9c) are unstable in common solvents, decomposing into 5-methylene derivatives. In contrast, L-5-carboxylatomethylhydantoin(1–) likely benefits from resonance stabilization of the carboxylate group, reducing susceptibility to elimination or ring-opening reactions .
- Halogenated Derivatives (): 1,3-Dibromo-5,5-dimethylhydantoin is highly reactive due to bromine substituents, acting as a disinfectant. The carboxylatomethyl derivative lacks such electrophilic sites, suggesting lower reactivity but higher biocompatibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


